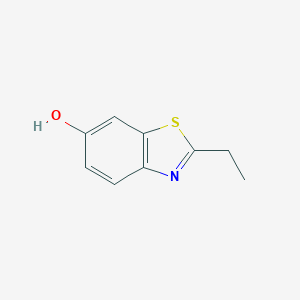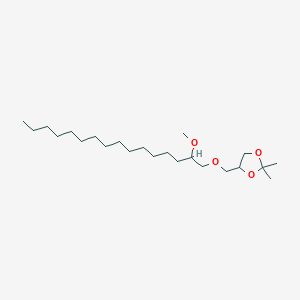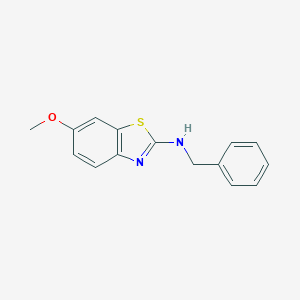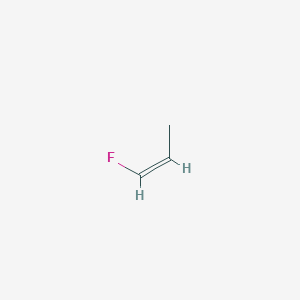
5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one, also known as 6-Methyl-7-methoxy-4-oxo-4H-benzo[f]chromene-3-carboxylic acid, is a naturally occurring compound found in various plants. It is commonly referred to as esculetin and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been increasing interest in the synthesis and application of esculetin in scientific research.
Scientific Research Applications
Synthesis and Pharmacological Applications
5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one and its derivatives have been extensively studied for their synthesis and potential pharmacological applications. Luo et al. (2005) explored its use as a starting material for synthesizing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds demonstrated significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the treatment of neurodegenerative diseases like Alzheimer's (Luo et al., 2005).
Antimicrobial and Antitumor Activity
Research conducted by Xia et al. (2011) and Li et al. (2005) highlights the antimicrobial and antitumor properties of compounds derived from this compound. These studies present the potential of these compounds in combating various bacterial strains and demonstrating cytotoxicity against cancer cell lines, indicating their relevance in developing new anticancer and antibacterial agents (Xia et al., 2011); (Li et al., 2005).
Anti-TMV Activity
Du et al. (2017) identified the potential of arylbenzofurans derived from this compound in anti-TMV (tobacco mosaic virus) activity. Their findings suggest these compounds could be useful in developing plant protection agents against viral infections (Du et al., 2017).
Antioxidant Properties
Rong-hua Liu et al. (2019) investigated a new benzofuran compound derived from this compound, demonstrating moderate antioxidant effects. This research underscores the potential of these compounds in oxidative stress-related therapies (Rong-hua Liu et al., 2019).
Chemical Synthesis and Structural Analysis
Significant work has been done in the chemical synthesis and structural analysis of various derivatives of this compound. Studies by Sakamoto et al. (2000) and Halim et al. (2022) exemplify the diverse chemical synthesis pathways and the analysis of molecular structures and properties, contributing to a deeper understanding of these compounds (Sakamoto et al., 2000); (Halim et al., 2022).
properties
CAS RN |
17811-38-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-7(11)3-6-4-14-10(12)8(6)9(5)13-2/h3,11H,4H2,1-2H3 |
InChI Key |
SEBRJTCSPHILIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2COC(=O)C2=C1OC)O |
Canonical SMILES |
CC1=C(C=C2COC(=O)C2=C1OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




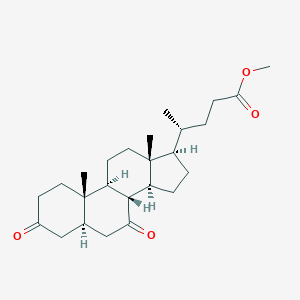
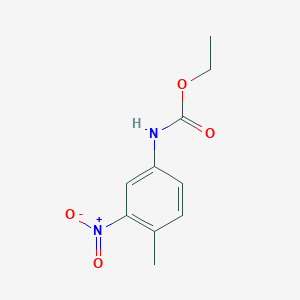
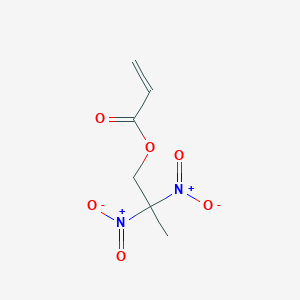




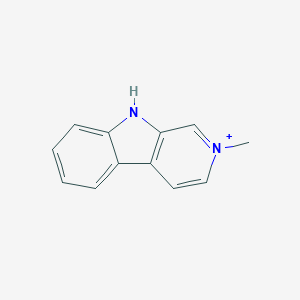
![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
